Product packaging for 1-(o-Tolyl)piperazine hydrochloride(Cat. No.:CAS No. 95356-15-3)

1-(o-Tolyl)piperazine hydrochloride

Cat. No.: B1315025
CAS No.: 95356-15-3
M. Wt: 212.72 g/mol
InChI Key: LZNYIWJDVYCKDU-UHFFFAOYSA-N
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Description

1-(o-Tolyl)piperazine hydrochloride (CAS 70849-60-4) is a piperazine-based organic compound with the molecular formula C₁₁H₁₇ClN₂ and a molecular weight of 212.72 g/mol. It appears as a white to almost white crystalline powder and has a melting point of approximately 238-240 °C. This compound is hygroscopic and should be stored sealed in a dry environment at room temperature. As a specialist chemical intermediate, this compound is widely utilized in pharmaceutical development and biochemical research. Its primary research value lies in its role as a key building block (synthon) in the synthesis of more complex molecules, particularly those targeting neurological systems. The piperazine moiety is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs and bioactive molecules due to its favorable impact on physicochemical properties and its structural versatility for interacting with biological targets. In practice, researchers employ this compound in the development of potential therapeutic agents for conditions such as anxiety and depression. It is also used in analytical chemistry as a standard in chromatographic methods (e.g., HPLC) for quality control and the analysis of complex mixtures. Furthermore, its effects on neurotransmitter systems and receptor interactions make it a valuable tool for studying signaling pathways in neuropharmacology. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClN2 B1315025 1-(o-Tolyl)piperazine hydrochloride CAS No. 95356-15-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYIWJDVYCKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55974-34-0, 70849-60-4, 95356-15-3
Record name Piperazine, 1-(2-methylphenyl)-, hydrochloride (1:2)
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Record name 1-(o-Tolyl)piperazine hydrochloride
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Record name 1-(o-Tolyl)piperazine Hydrochloride
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Synthesis and Chemical Reactions of 1 O Tolyl Piperazine Hydrochloride

General Synthetic Approaches to Piperazine (B1678402) Derivatives

The synthesis of piperazine derivatives is a cornerstone of medicinal chemistry due to the prevalence of the piperazine moiety in a vast number of pharmaceuticals. nasa.govbeilstein-journals.org General strategies to construct and functionalize the piperazine ring are well-established and can be broadly categorized into several key reaction types.

Amination Reactions

Amination reactions are a fundamental approach for forming carbon-nitrogen bonds, essential for the synthesis of N-arylpiperazines. One of the most powerful methods in this category is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl halides (or triflates) and amines, including piperazine. nih.govwikipedia.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as BINAP or P(o-tolyl)3), and a base. nih.govorganic-chemistry.org This method is valued for its broad substrate scope and functional group tolerance, allowing for the synthesis of complex arylpiperazines under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Another approach involves reductive amination, where an amine is reacted with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. This method is particularly useful for introducing alkyl substituents onto the piperazine nitrogen atoms. nih.gov

Coupling Reactions

Transition-metal-catalyzed coupling reactions are a mainstay for the synthesis of N-aryl and N-alkyl piperazines. The aforementioned Buchwald-Hartwig amination is a prime example of a palladium-catalyzed coupling process. wikipedia.orggoogle.com These reactions are highly efficient for creating N-arylpiperazines from aryl halides and piperazine or its derivatives. organic-chemistry.org Nickel-catalyzed coupling reactions have also been developed, offering a selective method for the mono-arylation of piperazine with aryl chlorides. nih.gov

Furthermore, other coupling strategies can be employed to build the piperazine ring itself. For instance, a palladium-catalyzed cyclization can couple a propargyl unit with a diamine component to form highly substituted piperazine rings. organic-chemistry.org

Alkylation Reactions

Alkylation is a direct method for introducing alkyl groups onto the nitrogen atoms of the piperazine ring. This is typically achieved by reacting piperazine or a mono-substituted piperazine with an alkyl halide. google.com To control the reaction and avoid the formation of undesired di-substituted or quaternary ammonium (B1175870) salt byproducts, it is common practice to use a protecting group. One of the most frequently used protecting groups is the tert-butoxycarbonyl (Boc) group. By protecting one of the piperazine nitrogens, the other nitrogen can be selectively alkylated. The Boc group can then be removed under acidic conditions to yield the mono-alkylated piperazine. google.com

Specific Synthetic Routes for 1-(o-Tolyl)piperazine and its Salts

The synthesis of 1-(o-Tolyl)piperazine, and subsequently its hydrochloride salt, can be achieved through several specific pathways, often involving the formation of a carbon-nitrogen bond between the o-tolyl group and the piperazine ring.

Reaction of 2-fluorotoluene (B1218778) with piperazine-1-carboxylic acid tert-butyl ester followed by deprotection

A common and effective method for synthesizing N-arylpiperazines is through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile (in this case, a piperazine derivative) displaces a leaving group (such as a halide) on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org

In the context of synthesizing 1-(o-tolyl)piperazine, a plausible route involves the reaction of an activated toluene (B28343) derivative with a protected piperazine. Specifically, 2-fluorotoluene can serve as the aryl halide. The fluorine atom acts as a good leaving group in SNAr reactions. libretexts.orgrsc.org To ensure mono-arylation, piperazine-1-carboxylic acid tert-butyl ester (N-Boc-piperazine) is used. The Boc group protects one of the nitrogen atoms, preventing di-arylation.

The reaction would proceed by the nucleophilic attack of the unprotected nitrogen of N-Boc-piperazine on the carbon atom bearing the fluorine in 2-fluorotoluene. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures, often in the presence of a base such as potassium carbonate to neutralize the hydrogen fluoride (B91410) formed during the reaction. rsc.orgpreprints.org

Following the successful coupling, the intermediate, 4-(o-tolyl)piperazine-1-carboxylic acid tert-butyl ester, is subjected to a deprotection step. The Boc group is readily removed by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This step not only removes the protecting group to yield 1-(o-tolyl)piperazine but also forms the corresponding hydrochloride salt in a single step.

Reactant 1Reactant 2Key ConditionsIntermediateFinal Product
2-FluorotoluenePiperazine-1-carboxylic acid tert-butyl esterBase (e.g., K₂CO₃), High Temperature, Polar Aprotic Solvent (e.g., DMSO)4-(o-Tolyl)piperazine-1-carboxylic acid tert-butyl ester1-(o-Tolyl)piperazine hydrochloride

Synthesis as an Intermediate in Multi-step Drug Synthesis

1-(o-Tolyl)piperazine is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of several drugs, particularly those targeting the central nervous system.

Tofenacin (B95592): This compound is an antidepressant and anticholinergic agent. The synthesis of tofenacin utilizes 1-(o-tolyl)piperazine as a starting material. While detailed synthetic schemes are often proprietary, the structure of tofenacin clearly shows the 1-(o-tolyl)piperazine moiety connected to another part of the molecule, indicating its role as a foundational precursor.

Lortalamine (B1675143): Lortalamine is a potent and selective norepinephrine (B1679862) reuptake inhibitor that was investigated as an antidepressant. wikipedia.orgnih.govwikipedia.org The synthesis of lortalamine and its analogs involves multi-step approaches where a precursor containing the 1-(o-tolyl)piperazine structure would be elaborated to form the final complex molecule. nih.gov For instance, radiolabeled [¹¹C]lortalamine has been synthesized via the alkylation of its corresponding normethyl precursor, demonstrating how the core structure is built upon in the final stages of synthesis. nih.gov

The use of 1-(o-tolyl)piperazine in these syntheses underscores its importance as a "privileged scaffold" in medicinal chemistry, providing a structural motif that can be readily modified to create a diverse range of pharmacologically active compounds.

IntermediateDrugTherapeutic Class
1-(o-Tolyl)piperazineTofenacinAntidepressant
1-(o-Tolyl)piperazineLortalamineAntidepressant (Norepinephrine Reuptake Inhibitor)

**2

Metabolism and Pharmacokinetics Research

Metabolic Pathways of Piperazine (B1678402) Derivatives

The biotransformation of piperazine-containing compounds is complex, involving a variety of enzymatic reactions that alter their structure and facilitate their excretion from the body. These pathways are critical in defining the duration of action and potential interactions of these molecules. The primary metabolic reactions for the piperazine ring include N-oxidation, hydroxylation, N-dealkylation, and ring cleavage. researchgate.net Additionally, conjugation reactions such as N-glucuronidation and N-sulfation have been reported. researchgate.net

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of many drugs, including piperazine derivatives. In vitro studies using human liver microsomes have identified several key CYP isoenzymes responsible for their biotransformation.

Research indicates that the metabolism of various piperazine derivatives primarily involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net For many arylpiperazine compounds, N-dealkylation is a significant metabolic step mediated extensively by CYP3A4, while the subsequent oxidation of the resulting 1-aryl-piperazine metabolites is primarily handled by CYP2D6. nih.govresearchgate.net The involvement of these enzymes can vary significantly among individuals due to genetic polymorphisms, which may lead to differences in metabolite-to-parent drug ratios at steady state. nih.gov

Further studies have elaborated on the specific roles of these enzymes. For instance, the N-demethylation of the phenothiazine neuroleptic perazine, which contains a piperazine ring, is mainly catalyzed by CYP2C19, with smaller contributions from CYP1A2, CYP3A4, and CYP2D6. nih.gov Its 5-sulfoxidation is primarily handled by CYP1A2 and CYP3A4. nih.gov Some piperazine analogues have also demonstrated inhibitory effects on a range of isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, with each derivative showing a distinct inhibitory profile. researchgate.net

Table 1: Involvement of Cytochrome P450 (CYP) Isoenzymes in the Metabolism of Piperazine Derivatives
CYP IsoenzymeRole in Piperazine Derivative MetabolismSpecific Examples / NotesReferences
CYP3A4Major enzyme for N-dealkylation. Contributes to sulfoxidation.Mediates N-dealkylation of arylpiperazines like buspirone, nefazodone, and aripiprazole. nih.gov Contributes to perazine 5-sulfoxidation. nih.gov nih.govnih.gov
CYP2D6Primary enzyme for oxidation (hydroxylation) of 1-aryl-piperazine metabolites.Catalyzes the hydroxylation of metabolites formed after CYP3A4 action. nih.govresearchgate.net nih.govresearchgate.net
CYP1A2Contributes to metabolism, particularly sulfoxidation.Involved in the metabolism of 'party pill' piperazines. researchgate.net A main enzyme in perazine 5-sulfoxidation. nih.gov researchgate.netnih.gov
CYP2C19Primary enzyme for N-demethylation in specific compounds.The main isoform catalyzing perazine N-demethylation (68% of the process). nih.gov nih.gov
CYP2C9Minor contributor to metabolism. Can be inhibited by some derivatives.Some piperazine derivatives show significant inhibitory effects on this isoenzyme. researchgate.net researchgate.net

Hydroxylation represents a key Phase I metabolic reaction for piperazine derivatives, introducing a hydroxyl group that increases water solubility and provides a site for subsequent Phase II conjugation. This oxidation is primarily carried out by CYP enzymes, with CYP2D6 playing a crucial role in the hydroxylation of the aryl moiety of arylpiperazine metabolites. nih.gov Metabolite identification studies of various piperazine-containing compounds have confirmed hydroxylation on aromatic rings as a major biotransformation pathway. rsc.org

Piperazine ring opening, or cleavage, is another documented metabolic pathway. researchgate.net This process can lead to the formation of N-substituted ethylenediamines. researchgate.net In some cases, the metabolic activation of the piperazine ring can be more complex. For example, a 1,3-disubstituted piperazine derivative was found to undergo a novel ring contraction to a substituted imidazoline. nih.govacs.org This proposed mechanism involves an initial six-electron oxidation of the piperazine ring, which forms a reactive intermediate. nih.govacs.org This intermediate is then trapped by glutathione, and subsequent internal aminolysis results in the opening of the piperazine ring, followed by ring closure to form the imidazoline structure. nih.govacs.org

Glucuronidation and sulfation are important Phase II conjugation reactions that attach glucuronic acid or a sulfonate group, respectively, to the drug molecule or its Phase I metabolites. These processes significantly increase the hydrophilicity of the compound, facilitating its excretion via urine or bile. nih.gov

For piperazine-containing compounds, both N-glucuronidation and N-sulfation of the piperazine ring itself have been reported as metabolic pathways. researchgate.net While glucuronidation is often a secondary pathway following Phase I hydroxylation, it can also be a dominant metabolic route for some compounds. nih.gov The formation of glucuronides is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov In some cases, glucuronidation rates can be substantially faster than sulfation rates for the same substrate. nih.gov

N-deacetylation is a metabolic reaction that involves the removal of an acetyl group. While N-acetylation is a more commonly discussed pathway for compounds with primary or secondary amine groups, the reverse reaction of N-deacetylation can also occur. For instance, N-deacetylation has been identified as a primary metabolic pathway for ketoconazole, a drug that contains a piperazine ring. mdpi.com This biotransformation can sometimes lead to metabolites with different activity or toxicity profiles. mdpi.com The enzymes responsible for this reaction are generally hydrolases.

In vitro Metabolic Stability Studies (e.g., Liver Microsomes, Plasma Stability)

In vitro metabolic stability assays are fundamental tools in early drug discovery for predicting the in vivo persistence of a compound. springernature.com These assays measure the rate at which a compound is metabolized by incubating it with a biologically active system, such as liver microsomes or plasma. springernature.comresearchgate.net Liver microsomes are subcellular fractions that contain a high concentration of Phase I enzymes, particularly CYPs, making them ideal for assessing oxidative metabolism. nih.gov Plasma is used to evaluate stability against esterases and other enzymes present in the blood.

The stability is typically determined by measuring the percentage of the parent compound that remains over a specific time course. springernature.com For a series of arylpiperazine derivatives, in vitro stability was assessed in human liver microsomes, with half-life (t0.5) values being calculated from the rate of disappearance of the parent compound. nih.gov In one study, several piperazine derivatives showed high resistance to metabolism in human liver microsomes, with stability percentages greater than 97%. researchgate.net Some compounds were exceptionally stable (>99.9%), while others underwent slight metabolization to form oxidized derivatives. researchgate.net

Table 2: Representative Findings from In Vitro Metabolic Stability Studies of Piperazine Derivatives
Test SystemCompound TypeKey FindingsReferences
Human Liver MicrosomesArylpiperazine DerivativesMetabolic stability was quantified by calculating half-life (t0.5). The study aimed to build a quantitative structure-metabolic stability relationship. nih.gov
Human Liver MicrosomesAzine Derivatives with Piperazine MoietyFive derivatives showed high metabolic stability (>97% remaining). Three compounds were exceptionally stable (>99.9%), while two underwent slight oxidation. researchgate.net
Human PlasmaAzine Derivatives with Piperazine MoietyAll tested derivatives underwent slight metabolization, with plasmatic stabilities not falling below 81% after 24 hours of incubation. researchgate.net

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In the early stages of drug development, computational (in silico) models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before resource-intensive laboratory testing is conducted. researchgate.net

Table 3: Common ADME Properties Predicted for Piperazine Derivatives Using In Silico Tools
ADME PropertyPrediction Parameter/ModelSignificanceReferences
AbsorptionGastrointestinal (GI) absorption; Caco-2 permeabilityPredicts how well the compound is absorbed from the gut into the bloodstream. researchgate.netnih.gov
DistributionBlood-Brain Barrier (BBB) penetration; Plasma Protein BindingEstimates the extent to which the compound can reach the central nervous system and how much is bound to proteins in the blood. researchgate.net
MetabolismCYP substrate/inhibitor prediction (e.g., CYP2D6, CYP3A4)Identifies which CYP450 enzymes are likely to metabolize the compound and the potential for drug-drug interactions. researchgate.netmdpi.com
ExcretionTotal Clearance; Renal OCT2 substratePredicts the rate and route of elimination from the body. nih.gov
Drug-LikenessLipinski's Rule of Five; Bioavailability ScoreAssesses whether the physicochemical properties of the compound fall within the range typical of orally active drugs. mdpi.comhamdard.edu.pk

Blood-Brain Barrier Permeability

Research specifically detailing the in vivo or in vitro blood-brain barrier (BBB) permeability of 1-(o-Tolyl)piperazine hydrochloride is not extensively available in publicly accessible scientific literature. Consequently, detailed research findings and specific data tables regarding its ability to cross the BBB cannot be provided at this time.

However, the broader class of compounds to which 1-(o-Tolyl)piperazine belongs, the arylpiperazines, has been a subject of investigation in neuroscience and medicinal chemistry for their ability to interact with central nervous system targets. For compounds to be effective in the central nervous system, they must be capable of crossing the highly selective blood-brain barrier.

Studies on other arylpiperazine derivatives have shown that some members of this class can penetrate the blood-brain barrier. For instance, research focused on novel arylpiperazines as potential antiprion compounds identified certain analogs that were able to cross the BBB and achieve significant concentrations in the brains of mice following oral administration nih.gov. The ability of a molecule to cross the BBB is influenced by various physicochemical properties, such as lipophilicity, molecular size, and the presence of specific transporters.

The development of predictive in vitro models of the blood-brain barrier is an active area of research to screen compounds for their potential to enter the central nervous system. These models, which can range from cell-based assays to more complex microfluidic systems, aim to evaluate the permeability of drug candidates and identify those with a higher likelihood of reaching their intended targets within the brain.

Without specific studies on this compound, any discussion on its BBB permeability remains speculative. Direct experimental evaluation using in vivo methods, such as microdialysis in animal models, or validated in vitro BBB models would be necessary to definitively characterize its ability to enter the central nervous system.

Analytical Methodologies in Research

Spectroscopic Techniques for Characterization and Analysis

Spectroscopic techniques are pivotal in confirming the identity and structural integrity of 1-(o-Tolyl)piperazine hydrochloride. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the tolyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns providing information about their relative positions on the aromatic ring. The protons of the piperazine (B1678402) ring would resonate further upfield. The methylene (-CH2-) protons adjacent to the nitrogen atoms would show characteristic chemical shifts, and their integration would confirm the number of protons in each environment. The presence of the hydrochloride salt can influence the chemical shifts of protons near the nitrogen atoms due to protonation.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons of the tolyl group would have chemical shifts in the range of 110-150 ppm. The methyl carbon of the tolyl group would appear at a much higher field, typically around 15-25 ppm. The carbon atoms of the piperazine ring would have chemical shifts in the range of 40-60 ppm. Spectral data for the free base, 1-(o-Tolyl)piperazine, is available in chemical databases, though complete, publicly accessible spectra for the hydrochloride salt are limited spectrabase.com.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-(o-Tolyl)piperazine

AtomChemical Shift (ppm)
Aromatic C (quaternary)149.5
Aromatic C-H131.2
Aromatic C-H127.0
Aromatic C-H124.5
Aromatic C-H120.9
Aromatic C (quaternary)133.8
Piperazine C-N52.3
Piperazine C-N46.1
Methyl C17.8

Note: Data is based on computational predictions for the free base and may vary for the hydrochloride salt.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly useful.

ESI-MS is a soft ionization technique that allows the analysis of polar and thermally labile molecules like this compound. It typically produces a protonated molecular ion [M+H]⁺, which for this compound would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base plus a proton.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Cleavage of the piperazine ring and the bond connecting it to the tolyl group are common fragmentation pathways for this class of compounds.

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the Fourier-Transform Infrared (FT-IR) spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features.

The N-H stretching vibrations of the protonated amine in the piperazine ring would appear as a broad band in the region of 2400-2800 cm⁻¹. The C-H stretching vibrations of the aromatic tolyl group would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring and the methyl group would appear in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the hydrochloride salt of 1-(o-Tolyl)piperazine has low volatility, it can be analyzed by GC after conversion to its more volatile free base form or by using derivatization techniques.

A typical GC method for related piperazine derivatives involves a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature is programmed to ramp up to ensure the elution of the compound. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. For instance, a general method for piperazine derivatives uses a DB-17 column (50%-Phenyl)-methylpolysiloxane with helium as the carrier gas and a temperature program from 150°C to 260°C researchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is employed for both purity determination and quantitative analysis.

Reversed-phase HPLC is the most common mode used for this compound. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (such as acetonitrile or methanol). The pH of the mobile phase is an important parameter to control the retention and peak shape of the basic piperazine compound. A UV detector is commonly used for detection, with the wavelength set to an absorption maximum of the tolyl chromophore. For piperazine derivatives, which may lack a strong chromophore, derivatization can be employed to enhance UV detection researchgate.netresearchgate.net. A general HPLC method for piperazines involves a C18 column with a mobile phase of acetonitrile and a buffer solution unodc.org.

Table 2: General HPLC Conditions for Piperazine Derivatives

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and aqueous buffer (e.g., phosphate buffer)
Detection UV at an appropriate wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the identification and quantification of 1-(o-Tolyl)piperazine and related piperazine derivatives in various matrices, including biological samples and pharmaceutical formulations. semanticscholar.orgmdpi.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.

In a typical LC-MS analysis of piperazine compounds, the sample is first prepared, which may involve protein precipitation with acetonitrile for biological matrices like plasma or serum. nih.gov The prepared sample is then injected into an LC system. The separation is often achieved on a reverse-phase column, such as a C18 column. nih.govunodc.org A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate or heptafluorobutyric acid) is used to elute the compounds from the column. nih.govunodc.org

Following separation, the eluent is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive mode. nih.govresearchgate.net The mass spectrometer detects the compound based on its mass-to-charge ratio (m/z). For quantitative analysis, the instrument is often operated in tandem mass spectrometry (MS/MS) mode, where a specific precursor ion is selected and fragmented to produce characteristic product ions. For instance, a sensitive mass transition for piperazine has been identified as m/z 87.1 → 44.1. researchgate.net

The method is validated to ensure its reliability, with parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) being assessed. semanticscholar.orgnih.gov LC-MS methods offer high sensitivity, with LOQs reported in the low ng/mL range for piperazine derivatives in plasma. nih.gov The total analysis time is typically short, often under 20 minutes. semanticscholar.orgnih.gov

Table 1: Example LC-MS/MS Parameters for Piperazine Derivative Analysis

ParameterConditionReference
Chromatographic ColumnC18 Reverse-Phase nih.govunodc.org
Mobile PhaseAcetonitrile and Ammonium Formate Buffer with Formic Acid nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive nih.govresearchgate.net
DetectionTandem Mass Spectrometry (MS/MS) nih.gov
Lower Limit of Quantification (LLOQ)1.0 ng/mL - 10.0 ng/mL (for specific derivatives in plasma) nih.gov
Intra-day Precision1.42% - 6.69% nih.gov
Inter-day Precision2.47% - 6.02% nih.gov

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are fundamental in vitro tools used to determine the affinity of compounds like 1-(o-Tolyl)piperazine for specific neurotransmitter receptors. These assays are crucial in neuropharmacology to characterize the binding profile of a molecule and predict its potential biological activity. The principle of the assay involves measuring the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

The assay is typically performed using cell membrane preparations from tissues expressing the receptor of interest (e.g., calf cerebral cortex) or from cell lines recombinantly expressing a specific human receptor subtype. nih.gov A known concentration of a radiolabeled ligand (e.g., ³H-pentazocine for sigma-1 receptors or [³H]prazosin for alpha-1 adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. nih.govnih.gov

After reaching equilibrium, the bound and free radioligand are separated, often by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter. The data are analyzed to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value can then be converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value indicates a higher binding affinity.

Piperazine derivatives have been extensively studied for their affinity at various receptors, particularly serotonin (B10506) (5-HT), dopamine (B1211576) (D), adrenergic (α), and sigma (σ) receptors. nih.govnih.govijrrjournal.com For example, certain piperazine-based compounds have shown high affinity for the 5-HT₁A receptor, with Kᵢ values in the low nanomolar range. semanticscholar.org Others have demonstrated high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors. nih.gov

Table 2: Receptor Binding Affinities (Kᵢ in nM) for Representative Piperazine Derivatives

Compound TypeSigma-1 (S1R)Sigma-2 (S2R)5-HT₁AAlpha-2 (α₂)Reference
Piperidine/piperazine-based compound 13.2 nM106 nMN/AN/A nih.gov
Piperidine/piperazine-based compound 38.9 nM231 nMN/AN/A nih.gov
Arylpiperazine derivative 8N/AN/A1.2 nMN/A semanticscholar.org
Arylpiperazine derivative 10N/AN/A21.3 nMN/A semanticscholar.org
Piperazinylimidazo[1,2-a]pyrazine 2aN/AN/AN/AHigh Affinity nih.gov

Note: This table shows data for various piperazine derivatives to illustrate the application of the methodology, as specific data for this compound was not available in the provided sources.

Future Directions and Research Gaps

Exploration of Additional Therapeutic Applications

The primary focus of research on arylpiperazine derivatives has historically been on neurological and psychiatric disorders due to their ability to interact with serotonin (B10506) and dopamine (B1211576) receptors. benthamscience.commdpi.com However, emerging evidence suggests that the therapeutic utility of this structural motif may extend to other disease areas. Future research should systematically explore the potential of 1-(o-tolyl)piperazine hydrochloride and its analogs in:

Oncology: Arylpiperazine derivatives have demonstrated the ability to interact with various molecular targets implicated in cancer pathogenesis, exhibiting cytotoxic effects against cancer cells in some studies. mdpi.comnih.govnih.gov Further investigation into their anti-proliferative activities and the specific cancer types they may be effective against is warranted.

Infectious Diseases: Some arylpiperazines have shown broad-spectrum antimicrobial activity. nih.gov This opens up the possibility of developing novel anti-bacterial and anti-fungal agents based on the 1-(o-tolyl)piperazine scaffold.

Inflammatory Disorders: The anti-inflammatory properties of some arylpiperazine compounds have been noted, suggesting their potential in treating a range of inflammatory conditions. mdpi.com

Detailed Elucidation of Mechanisms of Action at Molecular and Cellular Levels

A comprehensive understanding of how this compound and its derivatives exert their effects at a molecular and cellular level is crucial for rational drug design and development. Key research gaps to be addressed include:

Receptor Binding Profiles: While it is generally understood that arylpiperazines can bind to aminergic G protein-coupled receptors (GPCRs), detailed binding affinity studies for this compound across a wide range of receptors are lacking. mdpi.com

Functional Activity: Determining whether these compounds act as agonists, antagonists, partial agonists, or inverse agonists at their target receptors is essential.

Downstream Signaling Pathways: Research should focus on identifying the specific intracellular signaling cascades that are modulated by the interaction of these compounds with their receptors.

In Silico Modeling: Computational approaches such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of these ligands with their receptors, aiding in the design of more potent and selective molecules. nih.govnih.gov

Development of More Selective and Potent Analogs

The development of analogs of this compound with improved selectivity and potency is a critical area for future research. This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the arylpiperazine scaffold and analysis of the resulting changes in biological activity can help identify key structural features responsible for desired pharmacological effects. nih.gov

Conformational Restriction: Introducing conformational constraints into the molecule can lead to higher affinity and selectivity for the target receptor. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic or pharmacodynamic properties.

Research AreaKey Objectives
Therapeutic Expansion Investigate applications in oncology, infectious diseases, and inflammatory disorders.
Mechanistic Studies Determine detailed receptor binding profiles, functional activity, and downstream signaling pathways.
Analog Development Synthesize and evaluate new derivatives with improved selectivity, potency, and pharmacokinetic properties.

Advanced Preclinical and Clinical Investigations

While many arylpiperazine derivatives have been synthesized and evaluated in early-stage research, there is a need for more comprehensive preclinical and, eventually, clinical studies.

In Vivo Efficacy: Preclinical studies using relevant animal models of disease are necessary to establish the in vivo efficacy of promising compounds.

Toxicology Studies: Thorough toxicological evaluation is required to assess the safety profile of new drug candidates.

Biomarker Development: Identifying and validating biomarkers can aid in monitoring the therapeutic response and potential toxicity of these compounds in clinical trials.

The successful translation of preclinical findings to clinical settings is a significant challenge in drug development. universiteitleiden.nl Therefore, robust and well-designed preclinical studies are paramount.

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling

A detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs is essential for their development as drugs. mdpi.com Future research should focus on:

In Vitro ADME Assays: Evaluating properties such as solubility, permeability, and metabolic stability can help predict the in vivo pharmacokinetic behavior of new compounds. nih.gov

In Vivo Pharmacokinetic Studies: Determining the pharmacokinetic profiles in animal models is crucial for establishing dose-response relationships and predicting human pharmacokinetics.

Drug-Drug Interaction Potential: Investigating the potential for these compounds to interact with other drugs is a critical aspect of their safety evaluation.

By addressing these research gaps, the scientific community can build upon the existing knowledge of arylpiperazines to develop novel and effective therapies for a range of diseases.

Q & A

Q. Methodological Approach :

  • Reaction Optimization : Use nucleophilic substitution between o-tolyl chloride and piperazine in polar aprotic solvents (e.g., ethanol or toluene) under reflux . Monitor reaction progress via TLC or HPLC.
  • Purification : Employ recrystallization from ethanol/water mixtures to remove unreacted starting materials. For higher purity (>98%), use column chromatography with silica gel and a gradient eluent (e.g., dichloromethane/methanol) .
  • Yield Enhancement : Adjust stoichiometry (1.2:1 molar ratio of o-tolyl chloride to piperazine) and introduce catalytic bases like K₂CO₃ to neutralize HCl byproducts .

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns. Key signals include aromatic protons (δ 6.8–7.2 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C11_{11}H15_{15}ClN2_2) with ESI-MS or MALDI-TOF, ensuring accurate mass within ±2 ppm .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks, particularly for polymorph studies .

How can researchers resolve contradictions in reported serotonin receptor binding affinities of 1-(o-Tolyl)piperazine derivatives?

Q. Methodological Answer :

  • Standardized Assays : Use radioligand binding assays (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A} receptors) with consistent cell lines (e.g., HEK293 transfected with human receptors) to minimize variability .
  • Control for Metabolites : Analyze metabolites via LC-MS to rule out off-target effects. For example, o-tolyl metabolites may exhibit distinct binding profiles .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare binding poses across substituent variations (e.g., chloro vs. methyl groups) .

Q. Methodological Answer :

  • Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and surfactants (e.g., Tween-80) using shake-flask methods. The compound is sparingly soluble in water (<1 mg/mL) but improves in 10% DMSO .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture to prevent hydrochloride dissociation .
  • Lyophilization : For long-term storage, lyophilize in 5% mannitol to enhance reconstitution properties .

How can structure-activity relationship (SAR) studies guide the design of novel 1-(o-Tolyl)piperazine analogs?

Q. Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the phenyl ring to enhance receptor affinity. Compare with electron-donating groups (e.g., -OCH3_3) using in vitro assays .
  • Piperazine Modifications : Replace piperazine with homopiperazine or introduce N-alkyl chains to alter lipophilicity and blood-brain barrier permeability .
  • Pharmacophore Mapping : Use QSAR models to predict bioactivity, focusing on hydrogen-bond acceptors and aromatic π-π interactions .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders via fume hoods .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
  • Emergency Procedures : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical attention .

How can researchers validate the compound’s role in modulating neurotransmitter release in vivo?

Q. Methodological Answer :

  • Microdialysis : Implant probes in rodent prefrontal cortex to measure extracellular serotonin/dopamine levels pre- and post-administration (1–10 mg/kg, i.p.) .
  • Behavioral Assays : Use forced swim tests (FST) for antidepressant activity or elevated plus maze (EPM) for anxiolytic effects, correlating with receptor occupancy .
  • PET Imaging : Label the compound with 11^{11}C for real-time tracking of brain distribution and receptor engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.